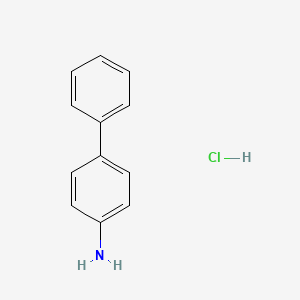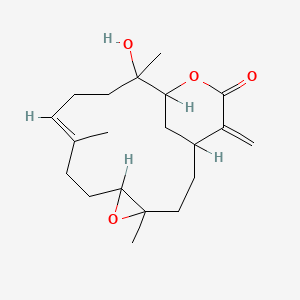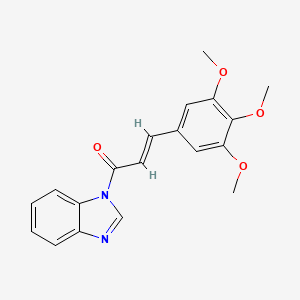
4-Biphenylamine hydrochloride
Overview
Description
4-Biphenylamine hydrochloride, also known as 4-aminodiphenyl hydrochloride, is an organic compound with the molecular formula C12H11N.ClH. It is a derivative of biphenyl, where an amino group is attached to the fourth position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of dyes and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 4-Biphenylamine hydrochloride, also known as 4-Aminobiphenyl, is DNA . It interacts with DNA and causes DNA damage .
Mode of Action
4-Aminobiphenyl causes DNA damage, which is thought to be mediated by the formation of DNA adducts . In this process, 4-aminobiphenyl is oxidized in the liver, giving the N-hydroxy derivative (4-aminobiphenyl-(NHOH)) by a cytochrome P450 isozyme .
Biochemical Pathways
The metabolism of 4-Aminobiphenyl is catalyzed by N-hydroxylation via cytochrome P450 1A2 . It is then followed by O-sulfation and O-acetylation by sulfotransferase 1A1 and arylamine N-acetyltransferase 2 .
Pharmacokinetics
Its solubility in water and its metabolic pathway suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is DNA damage . This damage is thought to be mediated by the formation of DNA adducts . This DNA damage has been linked to bladder cancer in humans and dogs .
Action Environment
The action of this compound can be influenced by environmental factors. For example, exposure to this compound can happen through contact with chemical dyes and from inhalation of cigarette smoke .
Biochemical Analysis
Biochemical Properties
4-Biphenylamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its biological activity and toxicity .
Additionally, this compound has been shown to interact with DNA, leading to the formation of DNA adducts. These interactions can result in genetic mutations and have been linked to its carcinogenic properties . The compound’s ability to form DNA adducts highlights its potential impact on genetic stability and cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been demonstrated to induce cytotoxicity in mammalian cells, leading to cell death through mechanisms such as apoptosis and necrosis . The compound’s impact on cell signaling pathways includes the activation of stress response pathways, such as the p53 pathway, which plays a crucial role in regulating cell cycle arrest and apoptosis in response to DNA damage .
Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell proliferation, differentiation, and metabolism . The compound’s effects on cellular metabolism include alterations in energy production and utilization, which can impact overall cellular function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form covalent bonds with DNA and proteins is a key aspect of its mechanism of action . These covalent interactions can lead to the formation of stable adducts, which can interfere with normal cellular processes and contribute to its toxic effects.
In addition to its interactions with DNA, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can result in the accumulation of DNA damage and the activation of cellular stress response pathways. The compound’s impact on gene expression is mediated through its interactions with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies.
In in vitro studies, prolonged exposure to this compound has been shown to result in cumulative DNA damage and increased cytotoxicity . In vivo studies have demonstrated that chronic exposure to the compound can lead to the development of tumors and other adverse health effects . These findings highlight the importance of considering the temporal aspects of this compound’s effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce mild cytotoxicity and DNA damage . At higher doses, the compound’s toxic effects become more pronounced, leading to severe cytotoxicity, organ damage, and increased risk of tumor formation .
Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects are observed . Additionally, high doses of this compound have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and hematotoxicity . These findings underscore the importance of dose-dependent studies in understanding the compound’s safety and toxicity profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes metabolic activation to form reactive intermediates, which can interact with cellular macromolecules and contribute to its toxic effects . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights the importance of these enzymes in determining the compound’s biological activity and toxicity.
The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic pathways play a crucial role in regulating the compound’s bioavailability and overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound has been shown to interact with membrane transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins, such as albumin, play a role in the compound’s transport and distribution in the bloodstream .
The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and toxicity. For example, the compound’s accumulation in the liver and kidneys has been associated with its hepatotoxic and nephrotoxic effects . Understanding the transport and distribution of this compound is essential for predicting its impact on different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus .
In addition to its nuclear localization, this compound has been observed in other subcellular compartments, such as the cytoplasm and mitochondria . The compound’s presence in these compartments can influence its interactions with various biomolecules and contribute to its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylamine hydrochloride can be synthesized through the reduction of 4-nitrobiphenyl. The reduction process typically involves the use of reducing agents such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
4-Nitrobiphenyl+3Fe+6HCl→4-Biphenylamine hydrochloride+3FeCl2+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reduction processes but may utilize more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of hydrogen gas in the presence of a palladium catalyst is another common method for the reduction of nitro compounds to amines .
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be further reduced to form secondary and tertiary amines.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-nitrobiphenyl and 4-nitrosobiphenyl.
Reduction: Secondary and tertiary biphenylamines.
Substitution: Halogenated biphenylamines.
Scientific Research Applications
4-Biphenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Aminobiphenyl: Similar structure but without the hydrochloride group.
2-Aminobiphenyl: An isomer with the amino group attached to the second position.
Benzidine: A related compound with two amino groups attached to a biphenyl structure.
Uniqueness: 4-Biphenylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHXYHYUBFCYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020072 | |
| Record name | 4-Biphenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-61-3 | |
| Record name | [1,1′-Biphenyl]-4-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Biphenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BIPHENYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUE813Z261 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)


![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)




